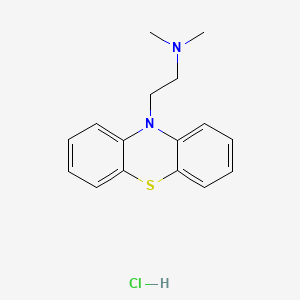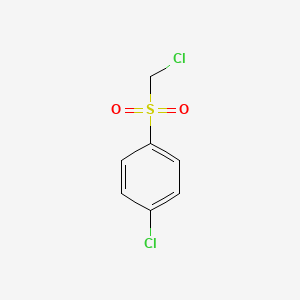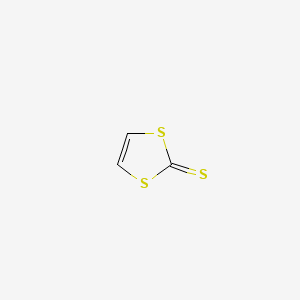
1,3-Dithiole-2-thione
Overview
Description
1,3-Dithiole-2-thione is a heterocyclic compound with the molecular formula C₃H₂S₃. It is known for its unique structure, which includes a five-membered ring containing two sulfur atoms and one thione group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiole-2-thione can be synthesized through several methods. One common approach involves the [4+2] cycloaddition of 1,3-dithiole-2,4,5-trithione oligomer to various unsaturated compounds . Another method includes the reaction of potassium trithiocarbonate with 1,2-dichloroethyl ethyl ether, followed by the elimination of ethanol using toluene-sulphonic acid . Additionally, the oxidation of bis(tetraethylammonium)bis(this compound-4,5-dithiolate) zincate with iodine at low temperatures is also employed .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application requirements. The use of high-pressure autoclaves and specialized reaction conditions is common in industrial settings to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or sulfur dioxide chloride.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of sulfur atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Iodine, sulfur dioxide chloride, and oxalyl chloride are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include substituted this compound derivatives, which can be further utilized in the synthesis of complex organic compounds .
Scientific Research Applications
1,3-Dithiole-2-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dithiole-2-thione involves the activation of the Nrf2 signaling pathway, leading to the induction of phase II detoxifying enzymes . This pathway plays a crucial role in cellular defense against oxidative stress and carcinogens. The compound’s ability to release hydrogen sulfide also contributes to its biological effects, influencing various molecular targets and pathways involved in cardiovascular, immune, and nervous system functions .
Comparison with Similar Compounds
1,3-Dithiole-2-thione can be compared with other similar compounds, such as:
1,3-Dithiol-2-one: This compound has a similar structure but contains a carbonyl group instead of a thione group.
Tetrathiafulvalenes: These compounds are derivatives of this compound and are known for their electronic properties.
1,3-Dithiole-2,4,5-trithione: This oligomer is used in the synthesis of this compound and its derivatives.
Uniqueness: this compound is unique due to its ability to release hydrogen sulfide and activate the Nrf2 pathway, making it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
1,3-dithiole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2S3/c4-3-5-1-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKJWNVWJOKVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239230 | |
| Record name | 1,3-Dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-35-8 | |
| Record name | 1,3-Dithiole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dithiole-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dithiole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DITHIOLE-2-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K9M0CR06O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 1,3-Dithiole-2-thione?
A1: this compound consists of a five-membered ring containing two sulfur atoms adjacent to a thiocarbonyl (C=S) group.
Q2: What are some common synthetic routes to 1,3-Dithiole-2-thiones?
A2: Several methods exist for their synthesis, including:* Reaction of potassium trithiocarbonate with 1,2-dichloroethyl ethyl ether followed by ethanol elimination. []* Cyclocondensation of O-ethyl-S-substituted dithiocarbonates with carbon disulfide in the presence of a base. [] * Reaction of phenylpropiolic acid amidines with sulfur and carbon disulfide. []
Q3: How is the zinc complex of this compound-4,5-dithiolate utilized in synthesis?
A3: This complex is a versatile reagent, often employed in the synthesis of various this compound derivatives. It reacts with electrophilic reagents, like alkyl halides, to introduce substituents at the 4-position of the this compound ring. [, ]
Q4: Can 1,3-Dithiole-2-thiones be selectively functionalized?
A4: Yes, selective magnesiation of 1,3-dithiole-2-thiones using reagents like TMPMgCl·LiCl allows for the introduction of various substituents at specific positions. This enables the creation of symmetrically and non-symmetrically substituted tetrathiafulvalenes. []
Q5: What are some notable properties of this compound derivatives?
A5: These compounds often exhibit strong electron-donating properties, making them valuable building blocks for materials with potential applications in organic electronics and photonics. [, , , , ]
Q6: How do 1,3-Dithiole-2-thiones contribute to the properties of tetrathiafulvalenes (TTFs)?
A6: 1,3-Dithiole-2-thiones are crucial precursors for synthesizing TTFs, which are known for their electron-donating abilities and reversible redox behavior. [, , ]
Q7: What is the significance of charge-transfer complexes involving 1,3-Dithiole-2-thiones?
A7: These complexes, formed with electron acceptors like TCNQ, showcase the electron-donating capacity of this compound derivatives. They are of interest for their potential use in electrically conductive materials. [, ]
Q8: Are there any interesting structural features observed in the solid state of 1,3-Dithiole-2-thiones?
A8: Yes, studies have revealed that this compound derivatives can engage in intermolecular interactions, such as S···S contacts, leading to unique supramolecular architectures in the solid state. [, , ]
Q9: Have any macrocyclic structures incorporating this compound units been reported?
A9: Yes, researchers have successfully synthesized macrocycles containing this compound units. These macrocycles are often prepared through reactions with bis-electrophilic reagents. [, ]
Q10: What computational methods are used to study this compound derivatives?
A10: Density functional theory (DFT) calculations are commonly employed to investigate electronic transitions, vibrational frequencies, and other properties of these compounds. [, ]
Q11: Have computational studies provided insights into the reactivity of 1,3-Dithiole-2-thiones?
A11: Yes, computational analyses have been used to explore reaction mechanisms, such as the phosphite-mediated reductive dimerization of 1,3-dithiole-2-thiones to form tetrathiafulvalene derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







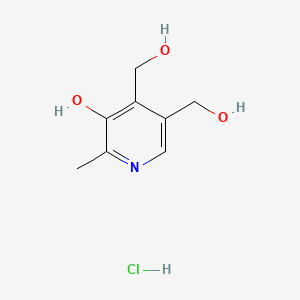

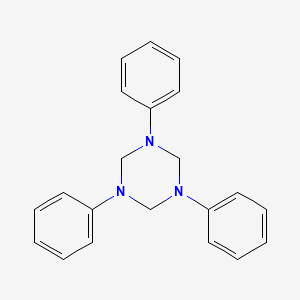

![3H-Imidazo[4,5-c]pyridine](/img/structure/B1293585.png)


